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Compound of Interest

Compound Name: Irampanel

Cat. No.: B1672174

For Researchers, Scientists, and Drug Development Professionals

Irampanel (BIIR 561) is a dual-action neuroprotective agent that functions as a non-
competitive antagonist of the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
receptor and a blocker of voltage-gated sodium channels.[1][2][3] Developed by Boehringer
Ingelheim, it was investigated for its therapeutic potential in neurological disorders
characterized by neuronal over-excitation, such as epilepsy and cerebral ischemia.[3][4]
Although it did not proceed to market, its preclinical data provides valuable insights into the
effects of dual-target modulation in excitotoxic conditions. This guide offers a comparative
summary of the in vitro and in vivo experimental data on Irampanel.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Irampanel’s activity from
various preclinical studies.

In Vitro Efficacy of Irampanel
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Experimental

Agonist/Condit

Parameter . IC50 / Ki Reference
Model ion
AMPA Receptor Cultured Rat
, _ AMPA 8.5 uM
Antagonism Cortical Neurons
Rat Cortical
AMPA Receptor
) Wedge AMPA 10.8 uM
Antagonism ]
Preparation
AMPA Receptor Cultured Rat )
) ] Kainate 9.8 uM
Antagonism Cortical Neurons
Acutely
AMPA Receptor Dissociated Rat )
) ) Kainate 9.5 uM
Antagonism Hippocampal
CA1 Neurons
HEK?293 Cells
AMPA Receptor ]
) Expressing Glutamate 17.3 uM
Antagonism
Human GIluR1/2
Voltage-Gated Rat Brain )
_ Batrachotoxin .
Sodium Channel Synaptosomal o 1.2 uM (Ki)
Binding
Blockade Membranes
Voltage-Gated Voltage-Clamped
Sodium Channel Rat Cortical Sodium Current 5.2 uM
Blockade Neurons
Inhibition of -
o Veratridine-
Glutamate Rat Brain Slices 2.3 uM
Induced
Release
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. . ED50 /
Experiment . Administrat . ]
Species . Endpoint Effective Reference
al Model ion Route
Dose
Maximal ]
Prevention of
Electroshock Subcutaneou )
Mouse Tonic 3.0 mg/kg
(MES) s (s.c.) )
) Seizures
Seizures
Maximal )
Prevention of
Electroshock Subcutaneou )
Mouse Tonic 2.8 mg/kg
(MES) s (s.c.) ]
) Seizures
Seizures
AMPA- Protection
Subcutaneou ]
Induced Mouse Against 4.5 mg/kg
. s (s.c) .
Toxicity Toxicity
Amygdala- ] )
) Intraperitonea  Seizure 3and 11
Kindled Rat ) o
) [ (i.p.) Inhibition mg/kg
Seizures
Amygdala- ] Increased 120%
_ Intraperitonea . _
Kindled Rat ip) Afterdischarg  increase at
i.p.
Seizures P e Threshold 11.2 mg/kg
Focal ) )
Intraperitonea  Reduction of 6 and 60
Cerebral Mouse )
) [ (i.p.) Infarct Area mg/kg
Ischemia
Corneal ] Topical (0.1%  Local )
] Rabbit ) ) 0.1% solution
Anesthesia solution) Anesthesia

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Electrophysiology
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Cell Culture and Dissociation: Primary cultures of cortical neurons were prepared from fetal
rats. For acute dissociation, hippocampal slices from rats were enzymatically treated to isolate
individual CA1 neurons. Human embryonic kidney (HEK293) cells were used for the expression
of recombinant human GIuR1/2 receptors.

Electrophysiological Recordings: Whole-cell patch-clamp techniques were employed to record
membrane currents from cultured neurons, acutely dissociated neurons, and HEK293 cells.

o AMPA Receptor Antagonism: Currents were evoked by the application of AMPA, kainate, or
glutamate. The inhibitory effect of Irampanel was determined by co-application at various
concentrations to establish a dose-response curve and calculate the IC50 value.

» Voltage-Gated Sodium Channel Blockade: Sodium currents were elicited by depolarizing
voltage steps. The blocking effect of Irampanel was quantified by measuring the reduction in
current amplitude at different drug concentrations to determine the IC50.

Synaptosomal Binding Assay: Rat brain synaptosomes were used to assess the binding of
Irampanel to voltage-gated sodium channels. The displacement of radiolabeled batrachotoxin,
a sodium channel activator, by Irampanel was measured to calculate the inhibitory constant

(Ki).

Glutamate Release Assay: Rat brain slices were stimulated with veratridine, a sodium channel
activator, to induce glutamate release. The amount of released glutamate was measured in the
presence and absence of Irampanel to determine its inhibitory effect.

In Vivo Models

Maximal Electroshock (MES) Model: Mice were administered Irampanel subcutaneously. After
a set period, a maximal electrical stimulus was delivered via corneal electrodes to induce tonic-
clonic seizures. The ability of Irampanel to prevent the tonic hindlimb extension phase of the
seizure was recorded, and the ED50 was calculated.

Amygdala Kindling Model: Rats were surgically implanted with an electrode in the amygdala.
Repeated, initially subconvulsive, electrical stimulation was applied daily until stable,

generalized seizures were consistently elicited (kindling). Once kindled, the rats were treated
with Irampanel intraperitoneally. The afterdischarge threshold (the minimum current intensity
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required to elicit a seizure) and the severity and duration of seizures were measured to assess

the anticonvulsant effect of the drug.

Focal Cerebral Ischemia Model: A model of focal ischemia was induced in mice. Irampanel
was administered intraperitoneally, and the extent of brain infarction was assessed after a
survival period. The neuroprotective effect was quantified by measuring the reduction in the
infarcted cortical surface area compared to vehicle-treated animals.
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Caption: Dual inhibitory mechanism of Irampanel.

Experimental Workflow for In Vitro Electrophysiology
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Caption: Workflow for IC50 determination.
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Logical Flow of In Vivo Anticonvulsant Testing
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Caption: Logic of in vivo anticonvulsant studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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